molecular formula C21H25NOS B374635 1-[3-(11H-dibenzo[b,e][1,4]oxathiepin-11-yl)propyl]piperidine

1-[3-(11H-dibenzo[b,e][1,4]oxathiepin-11-yl)propyl]piperidine

Katalognummer: B374635
Molekulargewicht: 339.5g/mol
InChI-Schlüssel: HKTRXPBQEMJXKL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[3-(11H-dibenzo[b,e][1,4]oxathiepin-11-yl)propyl]piperidine is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure with a benzoxathiepin ring fused to a piperidine moiety. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Eigenschaften

Molekularformel

C21H25NOS

Molekulargewicht

339.5g/mol

IUPAC-Name

1-[3-(6H-benzo[c][1,5]benzoxathiepin-6-yl)propyl]piperidine

InChI

InChI=1S/C21H25NOS/c1-6-14-22(15-7-1)16-8-11-18-17-9-2-4-12-20(17)24-21-13-5-3-10-19(21)23-18/h2-5,9-10,12-13,18H,1,6-8,11,14-16H2

InChI-Schlüssel

HKTRXPBQEMJXKL-UHFFFAOYSA-N

SMILES

C1CCN(CC1)CCCC2C3=CC=CC=C3SC4=CC=CC=C4O2

Kanonische SMILES

C1CCN(CC1)CCCC2C3=CC=CC=C3SC4=CC=CC=C4O2

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(11H-dibenzo[b,e][1,4]oxathiepin-11-yl)propyl]piperidine typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

1-[3-(11H-dibenzo[b,e][1,4]oxathiepin-11-yl)propyl]piperidine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogens, nucleophiles, and other reagents under various solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives .

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-[3-(11H-dibenzo[b,e][1,4]oxathiepin-11-yl)propyl]piperidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    6H-benzo[c][1,5]benzoxathiepin derivatives: These compounds share the benzoxathiepin core structure and may exhibit similar biological activities.

    Piperidine derivatives: Compounds with a piperidine ring that may have comparable pharmacological properties.

    Benzimidazole derivatives: These compounds have a similar heterocyclic structure and are known for their diverse biological activities.

Uniqueness

1-[3-(11H-dibenzo[b,e][1,4]oxathiepin-11-yl)propyl]piperidine is unique due to its specific combination of the benzoxathiepin and piperidine moieties, which may confer distinct biological activities and chemical properties compared to other similar compounds .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.